N-[1-(3,4-dimethylphenyl)ethyl]-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide
Description
N-[1-(3,4-dimethylphenyl)ethyl]-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide is a complex organic compound that features a quinoline core structure
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)ethyl]-6-methyl-2-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O/c1-16-5-8-24-22(13-16)23(15-25(29-24)20-9-11-27-12-10-20)26(30)28-19(4)21-7-6-17(2)18(3)14-21/h5-15,19H,1-4H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYCFJCMURWTAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC(C)C3=CC(=C(C=C3)C)C)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(3,4-dimethylphenyl)ethyl]-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate amines and carboxylic acid derivatives.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
N-[1-(3,4-dimethylphenyl)ethyl]-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring, altering its chemical properties.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[1-(3,4-dimethylphenyl)ethyl]-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases due to its ability to interact with biological targets.
Material Science: Its unique structural properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethylphenyl)ethyl]-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The quinoline core allows it to intercalate with DNA, disrupting replication and transcription processes in cancer cells. Additionally, the pyridinyl group can enhance its binding affinity to certain proteins, modulating their activity.
Comparison with Similar Compounds
N-[1-(3,4-dimethylphenyl)ethyl]-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide can be compared with other quinoline derivatives such as:
Chloroquine: Used as an antimalarial drug, chloroquine has a similar quinoline core but different substituents, leading to distinct biological activities.
Quinoline N-oxides: These compounds have an oxidized nitrogen in the quinoline ring, which can alter their reactivity and biological properties.
Nalidixic Acid: An antibacterial agent with a quinoline core, differing in its carboxylic acid group and lack of pyridinyl substitution.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties, making it a versatile compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
